molecular formula C7H9N5 B1200600 2,9-Dimethyladenine CAS No. 76470-20-7

2,9-Dimethyladenine

Cat. No. B1200600
CAS RN: 76470-20-7
M. Wt: 163.18 g/mol
InChI Key: GUMXXYPZQWVFHT-UHFFFAOYSA-N
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Description

2,9-Dimethyladenine is a chemical compound with the formula C7H9N5. Its molecular weight is 163.1799 . It is a derivative of adenine, which is one of the four nucleobases in the nucleic acids of DNA and RNA .


Molecular Structure Analysis

The molecular structure of this compound consists of a purine ring system with methyl groups attached at the 2 and 9 positions . The purine is a bicyclic aromatic compound made up of a pyrimidine ring fused to an imidazole ring .

Scientific Research Applications

  • Intermolecular Interactions in Aqueous Solutions : 2,9-Dimethyladenine has been studied for its intermolecular interactions in aqueous solutions, particularly focusing on its association with other compounds and the formation of complexes with stacked structures. These studies provide insights into the molecular behavior of nucleic acid bases and their analogues in different environments (Antonovsky et al., 1973).

  • Metal Coordination and Hydrogen Bonding : Research on this compound includes its interactions with metal ions like platinum, exploring how metal coordination affects the acidity of adenine derivatives. This research is significant for understanding the chemical behavior of nucleobases in the presence of metals and has implications for bioinorganic chemistry and pharmacology (Roitzsch & Lippert, 2004).

  • Molecular and Crystal Structures : The molecular and crystal structures of various dimethyladenine derivatives, including this compound, have been extensively studied. These analyses provide valuable information about the molecular geometry and interactions within crystals, which is crucial for understanding the properties of these compounds (Krüger et al., 2008).

  • Chemical Transformations and Rearrangements : Research has also focused on the chemical transformations of this compound, such as the Dimroth rearrangement, which involves changes in the structure of adenine derivatives. These studies are important for synthetic chemistry and the development of new pharmaceutical compounds (Fujii et al., 1974).

  • Tautomerization Studies : Investigations into the tautomerization of adenine derivatives, including this compound, in the presence of platinum compounds have been conducted. This research is relevant for understanding the molecular interactions in nucleic acids and their implications in biological systems (Lippert et al., 1992).

  • Spectroscopic and Theoretical Studies : Spectroscopic studies of dimethyladenine derivatives, including this compound, have been performed to understand their fluorescence properties and charge transfer mechanisms. These findings are useful in the fields of photochemistry and molecular electronics (Parusel et al., 2002).

  • Complex Formation with Nucleic Acids : Research has explored the formation of complexes between this compound and nucleic acids, which is critical for understanding the interactions within nucleic acid structures and their biological implications (Higuchi & Yasui, 1980).

properties

IUPAC Name

2,9-dimethylpurin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N5/c1-4-10-6(8)5-7(11-4)12(2)3-9-5/h3H,1-2H3,(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUMXXYPZQWVFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C(=N1)N(C=N2)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60227276
Record name 2,9-Dimethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

76470-20-7
Record name 2,9-Dimethyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076470207
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,9-Dimethyladenine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60227276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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